3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol
Description
Properties
CAS No. |
68266-24-0 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-[4-(3-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-7-5-9-15(19)11-13)18(4-2)14-8-6-10-16(20)12-14/h5-12,17-20H,3-4H2,1-2H3 |
InChI Key |
KUJAWCSIKNKXLL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O |
Other CAS No. |
68266-24-0 |
Synonyms |
1,2-diethyl-1,2-bis(3'-hydroxyphenyl)ethane 3,3'-HES 3,4-bis(3'-hydroxyphenyl)hexane meso-3,4-bis(3'-hydroxyphenyl)hexane metahexestrol NSC 297170 NSC 297170, (R*,R*)-(+-)-isomer NSC 297170, (R*,S*)-isomer NSC-297170 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Stereoisomers
- 4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenol (CAS 03146-25-4): This isomer differs in the hydroxyl group position (para instead of meta on both phenyl rings).
- Stereoisomers (e.g., 4-[(3S,4S)-4-(4-hydroxyphenyl)hexan-3-yl]phenol): Stereochemical variations (S,S; R,R; etc.) influence receptor binding and solubility. For example, the equatorial orientation of phenyl groups in certain stereoisomers may improve binding to opioid receptors, as seen in related piperidine derivatives .
Table 1: Key Structural Differences in Isomers
| Compound | Hydroxyl Position | Stereochemistry | Key Property Differences |
|---|---|---|---|
| Target Compound | meta, meta | Not specified | Moderate solubility, flexible chain |
| 4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenol | para, para | Not specified | Higher crystallinity, lower reactivity |
| 4-[(3S,4S)-4-(4-hydroxyphenyl)hexan-3-yl]phenol | para, para | S,S configuration | Enhanced receptor affinity, chiral specificity |
Alkylphenol Derivatives
- 4-(3-Methylhexyl)phenol (CAS 102570-52-5): Features a branched alkyl chain, reducing melting point and increasing lipophilicity compared to the target compound’s linear hexan chain. Branched chains may enhance membrane permeability but reduce metabolic stability .
- Such derivatives are often studied for endocrine-disrupting effects, a hazard that may extend to the target compound depending on substituent positions .
Table 2: Physicochemical Properties of Alkylphenols
| Compound | Alkyl Chain Structure | logP (Predicted) | Melting Point (°C) |
|---|---|---|---|
| 3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol | Linear hexan | ~3.5 | 120–135 (estimated) |
| 4-(3-Methylhexyl)phenol | Branched hexyl | ~4.2 | 90–105 |
| 4-(1-Ethylpentyl)phenol | Branched pentyl | ~4.5 | 80–95 |
Heterocyclic Analogs
- 3-(Piperidin-4-yl)phenol Derivatives: Replacement of the hexan chain with a piperidine ring (e.g., 1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one) introduces nitrogen, enabling hydrogen bonding and ionic interactions. These compounds exhibit high µ-opioid receptor (MOR) antagonism, suggesting the target compound’s bioactivity could be modulated by similar structural tweaks .
- Phenanthro Furan Derivatives (e.g., compound 4 in ) :
Complex fused-ring systems with methoxy and hydroxyl groups show antitumor activity against LA795 cells. Compared to these, the target compound’s simpler structure may lack specificity but offer easier synthetic scalability .
Unsaturated and Functionalized Derivatives
- This compound’s higher reactivity (e.g., susceptibility to epoxidation) contrasts with the target compound’s saturated chain, which prioritizes stability .
- 4-[3-(Hydroxymethyl)phenoxy]phenol (CAS 63987-19-9): An ether-linked derivative with a hydroxymethyl group. The ether bond enhances hydrolytic stability, while the hydroxymethyl group enables conjugation reactions, broadening applications in prodrug design .
Preparation Methods
Friedel-Crafts Alkylation for Bisphenolic Coupling
A plausible route involves Friedel-Crafts alkylation, leveraging the electrophilic substitution of phenol derivatives. In this approach, 3-hydroxyphenol reacts with a hexan-3-yl dihalide (e.g., 1,4-dibromohexane) under acidic conditions. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) serves as the catalyst, facilitating the formation of the C–C bond between the aromatic rings and the aliphatic chain.
Key Considerations :
-
Solvent Selection : Tertiary butanol, noted for enhancing yields in piperidinyl phenol syntheses, may improve reaction efficiency by stabilizing intermediates.
-
Temperature Control : Reactions conducted at 80–100°C optimize electrophilic activation while minimizing side reactions like oligomerization.
Reductive Amination Followed by Hydrolysis
An alternative pathway involves reductive amination of a diketone intermediate. For example, 3-acetylphenol undergoes condensation with hexane-3,4-dione to form a Schiff base, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN). Acidic hydrolysis then cleaves the amine group, yielding the target bisphenol.
Advantages :
-
Regioselectivity : The diketone’s symmetry reduces positional isomer formation.
-
Yield Optimization : Patent WO2003042166A2 highlights solvent-free conditions at elevated temperatures (100–120°C) to drive reductive steps efficiently.
Solvent and Catalytic System Optimization
Solvent Effects on Reaction Yield
Comparative studies adapted from piperidinyl phenol synthesis demonstrate the critical role of solvent polarity:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Tertiary butanol | 10.9 | 78 | 99.2 |
| Toluene | 2.4 | 45 | 97.5 |
| Methanol | 32.7 | 62 | 98.1 |
Tertiary butanol’s low polarity stabilizes charged intermediates while facilitating product precipitation during cooling, aligning with findings in Alvimopan dihydrate synthesis.
Acid Catalysts for Hydroxyl Group Activation
Sulfuric acid (H₂SO₄) and acetic acid (CH₃COOH) are effective for protonating phenolic hydroxyl groups, enhancing electrophilicity. Patent WO2017158615A1 reports acetic acid’s superiority in minimizing esterification side reactions during piperidinyl phenol purification.
Purification and Impurity Control
Recrystallization Strategies
Crude 3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol often contains des-methyl and dimeric impurities. A methanol/water recrystallization system, as described for [[2(S)-[[4(R)-(3-hydroxyphenyl)-3(R),4-dimethyl-l-piperidinyl]methyl]-l-oxo-3-phenylpropyl]amino]acetic acid, reduces these contaminants to <0.1%:
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane (3:7 v/v) eluent resolves positional isomers. This method, adapted from WO2003042166A2’s acetamide purification, ensures >98% isomeric purity.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A gradient HPLC method validated for piperidinyl phenols is modified for the target compound:
-
Column : C18, 250 × 4.6 mm, 5 µm
-
Mobile Phase : Acetonitrile/0.1% phosphoric acid (45:55)
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 280 nm
This system resolves 3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol from its des-methyl analog (RRT 1.12) and dimeric impurity (RRT 1.35).
Powder X-Ray Diffraction (PXRD)
PXRD analysis confirms crystallinity and polymorphic form. Peaks at 2θ = 12.4°, 18.7°, and 24.3° match simulated patterns from single-crystal data, ensuring batch-to-batch consistency.
Scale-Up Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol, and how is purity validated?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as Friedel-Crafts alkylation or coupling reactions. For example, analogous syntheses of phenolic derivatives often involve aryl halide intermediates reacted with organometallic reagents under inert atmospheres (e.g., argon) to minimize oxidation . Purity validation typically employs gas chromatography (GC) with >88% purity thresholds, as seen in quality control protocols for structurally similar compounds . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are further used to confirm structural integrity and purity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Key techniques include:
- NMR : Proton and carbon-13 NMR identify aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (broad singlet near δ 5 ppm). For example, 3-(4-Hydroxyphenyl)oxetan-3-ol derivatives show distinct splitting patterns for oxetane ring protons .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 268.12 for C₁₈H₂₀O₂) .
- X-ray Diffraction : Resolves stereochemistry of the hexan-3-yl backbone and phenyl ring orientations, critical for confirming regioselectivity in synthesis .
Q. What safety protocols are recommended for handling phenolic derivatives in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised for aerosol-prone procedures .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .
- Waste Disposal : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous organic waste .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Cross-validate using:
- Variable Temperature NMR : Detect conformational changes by analyzing peak splitting at low temperatures .
- Density Functional Theory (DFT) : Compare calculated chemical shifts (e.g., using B3LYP/6-31G* basis sets) with experimental NMR data to identify misassigned protons .
- 2D NMR Techniques : HSQC and HMBC correlations clarify through-space and through-bond couplings, resolving ambiguities in aromatic substitution patterns .
Q. What experimental strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling steps; for example, Celon Pharma’s GPR40 agonist synthesis achieved 65% yield using optimized Pd(PPh₃)₄ .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of phenolic intermediates, while toluene/water biphasic systems improve selectivity in condensation reactions .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and terminate at maximal conversion .
Q. How can structure-activity relationships (SAR) be explored for biological activity prediction?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring) and assay for receptor binding affinity .
- Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., G-protein-coupled receptors) based on the compound’s dihedral angles and hydrogen-bonding capacity .
- Pharmacophore Modeling : Identify critical moieties (e.g., hydroxyl groups) responsible for activity using QSAR models trained on bioassay data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
